4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Description
4-(4-Fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a chemical compound that belongs to the class of benzoxazepines. This compound features a benzoxazepine core with a fluorobenzyl substituent, making it an interesting subject for various chemical and pharmacological studies.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-7-5-12(6-8-13)11-18-9-10-20-15-4-2-1-3-14(15)16(18)19/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVAQDGBXTTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and 2-hydroxybenzaldehyde.
Formation of Schiff Base: 4-Fluorobenzylamine reacts with 2-hydroxybenzaldehyde to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the benzoxazepine ring.
Oxidation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with similar structural features.
4-Methoxybenzylamine: Another benzylamine derivative with a methoxy group.
4-Chlorobenzylamine: A benzylamine with a chlorine substituent.
Uniqueness
4-(4-Fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its benzoxazepine core and fluorobenzyl substituent, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
4-(4-Fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a compound belonging to the benzoxazepine class, characterized by its unique chemical structure which includes a fluorobenzyl substituent. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.29 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing various physiological processes.
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazepines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects:
- Animal studies have shown that it may exhibit anxiolytic and antidepressant-like activities. The exact mechanism remains under investigation but may involve modulation of serotonin and norepinephrine pathways.
Antimicrobial Activity
Research indicates that benzoxazepine derivatives possess antimicrobial properties:
- Antibacterial assays revealed that this compound demonstrates activity against a range of bacterial strains.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzoxazepine derivatives. The researchers found that modifications to the benzoxazepine core significantly influenced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the fluorobenzyl group in enhancing biological activity.
Case Study 2: Neuropharmacological Evaluation
In a preclinical trial assessing the anxiolytic effects of related compounds, researchers administered varying doses of benzoxazepines to rodent models. Results indicated significant reductions in anxiety-like behaviors in elevated plus-maze tests, suggesting potential therapeutic applications for anxiety disorders.
Q & A
Q. What are the common synthetic routes for 4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one?
The synthesis typically involves cyclization of fluorobenzyl-substituted precursors. For example, acylation reactions under basic conditions (e.g., using 4-fluorobenzylamine with a diazepane or oxazepine precursor) are common. Reaction conditions often include solvents like dichloromethane or ethanol, with reflux to ensure completion. Multi-step protocols may involve protecting group strategies to stabilize reactive intermediates . Similar benzoxazepine syntheses in literature emphasize ring-closing via nucleophilic substitution or condensation, leveraging fluorinated aryl groups for regioselectivity .
Q. How is the molecular structure of this compound confirmed in academic research?
X-ray crystallography is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–O and C–N in the oxazepine ring), torsion angles, and hydrogen-bonding patterns. For instance, Acta Crystallographica studies of analogous compounds (e.g., 3,4-dihydro-1,4-benzothiazepin-5(2H)-one) report space groups (e.g., monoclinic P2₁/c), with refinement residuals (R-factors < 0.05) ensuring accuracy . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups and dynamic behavior .
Q. What preliminary biological screening assays are recommended for this compound?
Target-based assays, such as GABA receptor binding studies, are prioritized due to structural similarity to benzodiazepines. In vitro enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity screens (using cancer cell lines) provide initial activity profiles. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related receptors (e.g., serotonin or dopamine receptors) are critical for mechanistic insights .
Advanced Questions
Q. How can reaction yields be optimized for the key acylation or cyclization steps?
Yield optimization requires systematic parameter tuning:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps.
- Catalyst loading : Palladium catalysts (0.5–2 mol%) improve cross-coupling efficiency.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions. Evidence from PubChem suggests yields >70% are achievable with stoichiometric equivalence and inert atmospheres . Parallel reaction screening (e.g., HTE platforms) accelerates optimization .
Q. How to resolve discrepancies in reported biological activities across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Molecular docking (e.g., AutoDock Vina) using PubChem’s 3D conformer data (InChIKey: YACBYWKHJBMYEO) predicts binding modes to targets like GABA_A receptors. QSAR models incorporating electronic parameters (Hammett σ) and steric descriptors (Taft Es) rationalize substituent effects on potency . MD simulations (NAMD/GROMACS) assess conformational stability in lipid bilayers .
Q. How to validate purity and identity using orthogonal analytical techniques?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities ≥0.1%.
- HRMS : Exact mass confirmation (e.g., m/z 285.1002 [M+H]⁺) ensures molecular formula accuracy.
- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%). Cross-validation with published spectra (e.g., PubChem’s ¹³C NMR shifts) is essential .
Q. What are the challenges in interpreting crystallography data for this compound?
Challenges include:
- Disorder in crystal lattices : Fluorobenzyl groups may exhibit rotational disorder, requiring TWINABS refinement.
- Hydrogen bonding networks : Weak interactions (C–H···O) complicate electron density maps.
- Thermal motion : High B-factors (>4 Ų) for flexible oxazepine rings necessitate constrained refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
